molecular formula C7H4ClIN2 B1388442 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1171919-03-1

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1388442
CAS No.: 1171919-03-1
M. Wt: 278.48 g/mol
InChI Key: KBQWSFZIEJULAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for bicyclic heterocycles containing both nitrogen atoms and halogen substituents. The compound possesses molecular formula C₇H₄ClIN₂ with a molecular weight of 278.48 grams per mole, establishing it within the pyrrolopyridine family of heterocycles. The Simplified Molecular Input Line Entry System notation IC1=C(Cl)N=CC2=C1NC=C2 provides a concise representation of the molecular connectivity, indicating the specific positioning of chlorine at the 6-position and iodine at the 7-position of the pyrrolo[3,2-c]pyridine core structure.

The systematic classification places this compound within the broader category of azaindoles, specifically as a 5-azaindole derivative due to the nitrogen atom positioned at the 5-position relative to the indole numbering system. This classification system aligns with established nomenclature for pyrrolopyridine isomers, where the pyrrolo[3,2-c]pyridine framework represents one of four possible fusion patterns between pyrrole and pyridine rings. The MDL number MFCD12498711 serves as an additional identifier for database searches and chemical inventory management systems.

The bicyclic structure consists of a pyrrole ring fused to a pyridine ring at the [3,2-c] positions, creating a planar aromatic system with distinct electronic properties compared to the individual heterocyclic components. The halogen substituents introduce significant electronegative effects, with the chlorine atom at position 6 and the iodine atom at position 7 creating an asymmetric distribution of electron density across the molecular framework. This substitution pattern distinguishes the compound from other halogenated pyrrolopyridine derivatives such as 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine, which exhibits different regiochemical arrangements.

Crystallographic Analysis and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the current literature, related pyrrolopyridine structures provide valuable insights into the expected solid-state organization of this compound. X-ray diffraction studies of similar halogenated pyrrolopyridine derivatives reveal characteristic intermolecular interactions that significantly influence crystal packing arrangements. The general methodology for X-ray diffraction analysis involves producing monochromatic radiation in a cathode ray tube system, followed by directing the beam onto powdered crystalline samples to reveal unique interplanar spacings through constructive interference patterns as described by Bragg's Law.

Comparative crystallographic studies of related compounds, such as those found in protein kinase inhibitor complexes, demonstrate that pyrrolopyridine scaffolds typically adopt planar conformations in the solid state. The crystal structure of compound 65 bound to monopolar spindle 1 kinase revealed that the pyrrolopyridine core maintains planarity while accommodating various substituents, with activation-loop residues forming complementary hydrophobic pockets around halogenated positions. These observations suggest that this compound would likely exhibit similar planar geometry in crystalline form.

The presence of both chlorine and iodine substituents introduces significant implications for crystal packing through halogen bonding interactions. Iodine atoms, being larger and more polarizable than chlorine, can participate in strong halogen bonds with electron-rich regions of neighboring molecules, potentially creating extended supramolecular assemblies in the solid state. The Storage conditions specified for the compound, requiring dark, dry environments at 2-8°C, suggest potential photosensitivity and moisture sensitivity that could influence crystallization behavior.

Powder diffraction patterns for related pyrrolopyridine derivatives typically exhibit sharp, well-defined peaks indicative of high crystallinity, with characteristic reflections appearing in the 2θ range between 10° and 40°. The dual halogenation pattern would be expected to produce distinctive scattering signatures due to the significant electron density differences between chlorine and iodine atoms, facilitating structural determination through standard powder diffraction techniques.

Tautomeric Forms and Protonation State Variability

The tautomeric behavior of this compound involves complex equilibria between different protonation states of the nitrogen atoms within the bicyclic system. The compound contains two distinct nitrogen environments: the pyrrolic nitrogen at position 1 and the pyridinic nitrogen at position 5, each exhibiting different basicities and protonation tendencies. Studies of azaindole basic strengths indicate that 5-azaindoles, which include pyrrolo[3,2-c]pyridine derivatives, demonstrate stronger basicity than quinoline with documented pKa values exceeding 4.94.

The primary tautomeric equilibrium involves proton migration between the nitrogen atoms, creating different protonation isomers depending on solution conditions and pH. In acidic environments, the pyridinic nitrogen at position 5 preferentially accepts a proton due to its higher electron density, while the pyrrolic nitrogen remains neutral. This protonation pattern significantly affects the electronic distribution throughout the aromatic system, with the halogen substituents providing additional stabilization through inductive effects.

Computational studies and nuclear magnetic resonance investigations of related pyrrolopyridine systems suggest that the 1H-tautomer represents the most thermodynamically stable form under standard conditions. The presence of electron-withdrawing halogen groups at positions 6 and 7 further stabilizes this tautomeric form by reducing electron density at the pyrrolic nitrogen, making proton loss energetically unfavorable. However, in strongly basic conditions, deprotonation can occur at the pyrrolic nitrogen, creating anionic species with altered reactivity profiles.

The tautomeric preferences also influence intermolecular hydrogen bonding patterns, particularly in crystalline environments where neighboring molecules can form extended networks through nitrogen-hydrogen interactions. The electron-withdrawing effects of the chlorine and iodine substituents modulate these interactions by reducing the electron density available for hydrogen bond formation, potentially affecting solubility and crystallization behavior in various solvents.

Comparative Analysis with Isomeric Pyrrolopyridine Derivatives

The structural comparison of this compound with its isomeric relatives reveals significant differences in electronic properties, reactivity patterns, and biological activities. The pyrrolo[3,2-c]pyridine framework differs fundamentally from pyrrolo[2,3-b]pyridine (7-azaindole) systems, with the latter exhibiting distinct nitrogen positioning that creates alternative hydrogen bonding capabilities and metal coordination sites. Comparative molecular modeling studies indicate that the electron density distribution in pyrrolo[3,2-c]pyridine systems shows higher electron density at positions 4 and 6 compared to positions 2 and 4 in the pyrrolo[2,3-b]pyridine isomer.

The regioisomeric relationship between different halogenated pyrrolopyridine derivatives demonstrates the importance of substitution patterns in determining chemical behavior. For instance, 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine exhibits molecular formula C₇H₄ClIN₂ with identical molecular weight 278.48 grams per mole but different Electronic properties due to the altered iodine positioning. This positional variation significantly affects nucleophilic substitution reactivity, with the 7-iodo derivative typically showing enhanced reactivity compared to 2-iodo analogs due to the electronic influence of the adjacent chlorine substituent.

Compound Framework Chlorine Position Iodine Position Molecular Weight Chemical Abstracts Service Number
This compound [3,2-c] 6 7 278.48 1171919-03-1
6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine [3,2-c] 6 2 278.48 1638764-59-6
7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine [2,3-c] 7 3 278.48 1190314-63-6

Studies of nucleophilic substitution-rearrangement reactions in 4-substituted azaindole systems demonstrate that reactions with primary alkylamines can lead to isomeric product mixtures through ring-opening and reclosure mechanisms. These rearrangement processes indicate that pyrrolopyridine isomers can interconvert under specific reaction conditions, with the equilibrium position depending on substituent effects and reaction parameters. The presence of strongly electron-withdrawing groups like chlorine and iodine generally favors retention of the original substitution pattern while enhancing reactivity toward nucleophilic attack.

The biological activity profiles of different pyrrolopyridine isomers vary considerably based on their structural frameworks and substitution patterns. Research into monopolar spindle 1 kinase inhibitors based on 1H-pyrrolo[3,2-c]pyridine scaffolds revealed that structural modifications significantly impact potency and selectivity. The 6-amino-pyrrolopyridine motif demonstrated specific hinge region interactions through hydrogen bonding with backbone amide groups, while different substitution patterns produced varying degrees of kinase selectivity across different enzyme families.

Properties

IUPAC Name

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-5(9)6-4(3-11-7)1-2-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQWSFZIEJULAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=NC=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of pyrrolo[3,2-c]pyridine derivatives. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and iodine monochloride (ICl) for iodination . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

6-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine has garnered attention for its potential as a kinase inhibitor , which is crucial in cancer research. Kinase inhibitors modulate signaling pathways involved in cell proliferation and survival. Studies indicate that this compound may bind to specific enzyme active sites, inhibiting phosphorylation processes vital for tumor growth and metastasis.

Key Findings :

  • Interaction studies have shown promising binding affinity with various biological targets.
  • The compound is being investigated for its potential therapeutic effects against cancer and inflammatory diseases.

Organic Synthesis

Due to its structural complexity, this compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Substitution Reactions : The halogen atoms can be replaced by other nucleophiles (e.g., amines).
  • Coupling Reactions : It can be utilized in cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to form carbon-carbon bonds.

This versatility allows for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Case Study 1: Kinase Inhibition

Research conducted on the inhibitory effects of this compound on specific kinases demonstrated its potential as an anticancer agent. The study revealed that the compound effectively inhibited the activity of certain kinases involved in cell signaling pathways crucial for cancer progression.

Case Study 2: Synthesis of Novel Derivatives

A synthetic route was developed to modify the halogen substituents on the pyrrolo[3,2-c]pyridine core. This allowed researchers to create a library of derivatives with varying biological activities. Some derivatives exhibited enhanced potency against targeted cancer cells compared to the parent compound.

Mechanism of Action

The mechanism of action of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
6-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine Cl (C6), I (C7) C₇H₄ClIN₂ 278.48 Halogenated intermediate; potential pharmacological applications
4-Bromo-1H-pyrrolo[3,2-c]pyridine Br (C4) C₆H₄BrN₂ 197.02 Bromine substitution for cross-coupling reactions
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CF₃ (C4) C₇H₅F₃N₂ 186.12 Electron-withdrawing group for enhanced reactivity
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine Br (C4, C7) C₆H₃Br₂N₂ 274.91 Dual bromine sites for Suzuki-Miyaura couplings
1-Methyl-4,7-dibromo-1H-pyrrolo[3,2-c]pyridine Br (C4, C7), CH₃ (N1) C₇H₅Br₂N₂ 288.94 Methylation enhances solubility and derivatization

Key Observations :

  • Halogen Substitution : The target compound’s iodine atom distinguishes it from brominated analogs (e.g., 4-bromo-1H-pyrrolo[3,2-c]pyridine). Iodine’s larger atomic radius and polarizability may influence π-stacking interactions in biological systems .
  • Positional Effects: Substituents at C4 (e.g., CF₃ or Br) vs. C6/C7 alter electronic properties.
  • Synthetic Utility : Brominated analogs (e.g., 4,7-dibromo derivatives) are preferred for cross-coupling reactions due to bromine’s reactivity, whereas iodine in the target compound may limit such applications .

Comparison with Pyrrolo[2,3-c]pyridine Derivatives

Table 2: Pyrrolo[2,3-c]pyridine vs. Pyrrolo[3,2-c]pyridine Derivatives

Compound Name Ring System Substituents Yield (%) Applications Reference
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine Cl (C5), COOH (C2) 71 Carboxylic acid functionality for conjugation
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine OCH₃ (C5), COOH (C2) 80 Methoxy group improves solubility
7-Methoxy-1H-pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine OCH₃ (C7) Potential antipsychotic activity

Key Observations :

  • Ring Orientation : The pyrrolo[2,3-c]pyridine system places the pyrrole nitrogen at position 1 and pyridine nitrogen at position 3, altering electronic distribution compared to the [3,2-c] isomer .
  • Functional Group Placement : Substituents at C5 in [2,3-c] analogs (e.g., Cl, OCH₃) contrast with the C6/C7 positions in the target compound, impacting biological target engagement .
  • Yield Trends : Synthesis of [2,3-c] derivatives (71–95% yields) suggests higher efficiency compared to iodinated [3,2-c] analogs, where iodine’s steric bulk may complicate reactions .

Dihydro and Saturated Analogs

Table 3: Saturated Pyrrolopyridine Derivatives

Compound Name Structure Molecular Formula Key Features Reference
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Partially saturated ring C₇H₇ClN₂ Reduced aromaticity; altered reactivity
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride Protonated dihydro form C₇H₈Cl₂N₂ Enhanced solubility for pharmaceutical use

Key Observations :

  • Aromaticity vs.
  • Pharmacological Relevance : Protonated forms (e.g., hydrochloride salts) are often utilized in drug formulations for improved bioavailability .

Biological Activity

6-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, mechanisms of action, and its implications in drug development, supported by recent research findings.

Chemical Structure and Properties

This compound features a pyrrole ring fused with a pyridine ring, substituted with chlorine and iodine atoms. Its molecular formula is C7H4ClIN2C_7H_4ClIN_2, and it has a molecular weight of 278.48 g/mol. The unique halogen substitution contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC₇H₄ClIN₂
Molecular Weight278.48 g/mol
Melting Point245 °C

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) and other kinases such as DYRK1A, which are critical in tumorigenesis and cellular proliferation.

FGFR Inhibition

Research indicates that derivatives of this compound can effectively inhibit FGFRs, which are implicated in various cancers. For instance, one study reported that a related compound exhibited IC₅₀ values of 7 nM against FGFR1, demonstrating potent inhibitory activity that could be leveraged for cancer therapy .

DYRK1A Inhibition

Biological Activity Studies

Recent investigations have explored the anticancer potential and other biological effects of this compound:

  • Antiproliferative Activity : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For example, it showed an IC₅₀ value of 0.55 μM in HCT116 human colon cancer cells .
  • Kinase Inhibition : The compound's ability to block phosphorylation processes essential for tumor growth has been confirmed through binding affinity studies. It binds effectively to the active sites of target kinases .
  • Anti-inflammatory Properties : Some derivatives have also exhibited anti-inflammatory effects, suggesting additional therapeutic avenues beyond oncology .

Case Studies

Several case studies provide insights into the biological effects of this compound:

  • Case Study 1 : A study involving the administration of this compound in an HCT116 xenograft model demonstrated significant tumor growth inhibition compared to control groups .
  • Case Study 2 : Another investigation focused on its effects on microglial cells revealed that the compound possesses antioxidant properties alongside its kinase inhibition capabilities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine and its derivatives?

  • Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids can introduce substituents at the 7-position (iodo substitution site), while cyano-to-pyrrolidine conversions via one-pot reactions improve scaffold rigidity . Polar solvents like DMF or THF are often used to enhance reaction efficiency due to their ability to stabilize intermediates . Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and HPLC (purity >98%) is critical for validation .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound derivatives?

  • Methodological Answer : High-resolution NMR (1H^{1}\text{H}, 13C^{13}\text{C}, and 2D experiments) resolves regiochemical ambiguities, while X-ray crystallography provides definitive proof of stereochemistry and intermolecular interactions (e.g., π-π stacking distances of 3.44–3.83 Å in crystal lattices) . Mass spectrometry (HRMS) and HPLC-UV further confirm molecular weight and purity .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki cross-coupling reactions when introducing aryl groups to the pyrrolo[3,2-c]pyridine scaffold?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) and solvent polarity to stabilize reactive intermediates. For example, dichloromethane improved yields for 4-phenylfuro[3,2-c]pyridine synthesis compared to dioxane . Pre-activation of boronic acids or microwave-assisted heating may also enhance reaction kinetics .

Q. What strategies are employed to establish structure-activity relationships (SAR) for pyrrolo[3,2-c]pyridine derivatives targeting colchicine-binding sites?

  • Methodological Answer : Systematic substitution at the 6-chloro and 7-iodo positions with electron-withdrawing/donating groups (e.g., trifluoromethyl, carboxyl esters) is evaluated for steric and electronic effects on tubulin inhibition. In vitro cytotoxicity assays (e.g., IC50_{50} values against HeLa, MCF-7 cells) combined with molecular docking studies identify critical binding interactions, such as hydrogen bonding with β-tubulin residues .

Q. How should discrepancies between in vitro and in vivo anticancer activities of pyrrolo[3,2-c]pyridine derivatives be investigated?

  • Methodological Answer : Address bioavailability limitations by modifying logP values (e.g., introducing hydrophilic substituents) or using prodrug strategies. Pharmacokinetic studies (e.g., plasma half-life, metabolic stability in liver microsomes) and in vivo efficacy models (e.g., xenograft mice) can correlate cellular potency with systemic exposure. Contradictions may arise from off-target effects, requiring transcriptomic profiling or CRISPR screening to identify resistance mechanisms .

Q. What methods are used to resolve synthetic challenges in achieving regioselective halogenation on the pyrrolo[3,2-c]pyridine core?

  • Methodological Answer : Directed ortho-metalation (DoM) with lithium amides or palladium-catalyzed C-H activation enables selective halogenation. For example, 4-chlorofuro[3,2-c]pyridine was synthesized via Reissert-Henze reactions, with regiochemistry confirmed by 1H^{1}\text{H} NMR coupling patterns . Computational modeling (DFT) predicts reactive sites based on electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.